3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzyloxy group, a chloromethyl group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine typically involves the chloromethylation of 3-(benzyloxy)-6-methylpyridine. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-(chloromethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Chloromethyl methyl ether (CMME): Used in the synthesis of chloromethylated compounds.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methyl-3-phenylmethoxypyridine |
InChI |
InChI=1S/C14H14ClNO/c1-11-7-8-14(13(9-15)16-11)17-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 |
InChI Key |
ADZJPZPGCGTWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.